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Tetrabromophthalic acid dimethyl ester - 55481-60-2

Tetrabromophthalic acid dimethyl ester

Catalog Number: EVT-3407849
CAS Number: 55481-60-2
Molecular Formula: C10H6Br4O4
Molecular Weight: 509.77 g/mol
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Product Introduction

Overview

Tetrabromophthalic acid dimethyl ester is a chemical compound derived from tetrabromophthalic acid, which is a brominated derivative of phthalic acid. This compound is notable for its flame-retardant properties and is primarily used in the production of various polymers and materials that require enhanced fire resistance. The compound's structure includes four bromine atoms attached to the phthalic acid backbone, which contributes to its effectiveness as a flame retardant.

Source

Tetrabromophthalic acid dimethyl ester is synthesized from tetrabromophthalic acid through esterification with methanol. It can also be derived from tetrabromophthalic anhydride, which undergoes reaction with methanol or other alcohols to form the ester. This compound is often utilized in industrial applications, particularly in the formulation of flame-retardant plastics and coatings.

Classification

Chemically, tetrabromophthalic acid dimethyl ester falls under the category of brominated esters. It is classified as a flame retardant additive due to its ability to inhibit combustion processes in materials it is incorporated into. Additionally, it is recognized for its environmental persistence and potential bioaccumulation, leading to regulatory scrutiny.

Synthesis Analysis

Methods

The synthesis of tetrabromophthalic acid dimethyl ester typically involves the following methods:

  1. Esterification Reaction: Tetrabromophthalic acid reacts with methanol in the presence of an acid catalyst (such as sulfuric acid) to yield tetrabromophthalic acid dimethyl ester.
  2. Transesterification: Tetrabromophthalic anhydride can also be reacted with methanol or other alcohols under controlled conditions to produce the ester.

Technical Details

The reaction conditions for the synthesis include:

  • Temperature: Generally maintained at reflux temperatures (around 60-80 °C).
  • Catalyst: Acid catalysts are often employed to enhance the reaction rate.
  • Monitoring: Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the progress of the reaction.
Molecular Structure Analysis

Structure

Tetrabromophthalic acid dimethyl ester has a complex molecular structure characterized by:

  • Molecular Formula: C10_{10}H6_{6}Br4_{4}O2_{2}
  • Molecular Weight: Approximately 408.8 g/mol
  • Bromine Atoms: Four bromine substituents are located on the aromatic rings, significantly influencing its physical and chemical properties.

Data

The compound exhibits distinct spectral characteristics:

  • Infrared Spectroscopy (IR): Shows absorption bands corresponding to C=O stretching and C–Br bonds.
  • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen environments within the molecule.
Chemical Reactions Analysis

Reactions

Tetrabromophthalic acid dimethyl ester participates in various chemical reactions, including:

  • Hydrolysis: Under acidic or basic conditions, it can revert to tetrabromophthalic acid and methanol.
  • Polymerization: It serves as a monomer in producing flame-retardant polymers.

Technical Details

The reactivity of tetrabromophthalic acid dimethyl ester can be influenced by:

  • Reaction Conditions: pH levels and temperature can significantly affect hydrolysis rates.
  • Catalysts: The presence of acids or bases alters reaction pathways and products.
Mechanism of Action

Process

The mechanism by which tetrabromophthalic acid dimethyl ester acts as a flame retardant involves:

  1. Thermal Decomposition: Upon exposure to heat, it decomposes to release bromine radicals.
  2. Free Radical Scavenging: These bromine radicals interact with free radicals generated during combustion, effectively interrupting the combustion process.

Data

Studies indicate that brominated flame retardants like tetrabromophthalic acid dimethyl ester reduce peak heat release rates in polymer matrices, thereby enhancing fire safety.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid or powder.
  • Melting Point: Approximately 120 °C.
  • Solubility: Soluble in organic solvents such as acetone and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but may decompose upon heating.
  • Reactivity: Reacts with strong acids and bases; hydrolyzes in aqueous environments.
Applications

Tetrabromophthalic acid dimethyl ester finds extensive use in various scientific and industrial applications:

  1. Flame Retardants: Incorporated into plastics, textiles, and coatings to enhance fire resistance.
  2. Polymer Production: Used as a monomer or additive in synthesizing flame-retardant polymers.
  3. Research Applications: Investigated for its chemical properties and potential environmental impacts due to its persistence and bioaccumulation tendencies.
Synthetic Methodologies for Tetrabromophthalic Acid Dimethyl Ester

Catalytic Decarboxylation-Esterification Pathways in Ester Synthesis

Tetrabromophthalic acid dimethyl ester (TBP-DME) synthesis leverages decarboxylation-esterification cascades, primarily starting from tetrabromophthalic anhydride (CAS 632-79-1) or tetrabromophthalic acid (CAS 13810-83-8) [1] [7]. This one-pot methodology integrates bromination, decarboxylation, and esterification steps, minimizing intermediate isolation. The anhydride undergoes alcoholysis (e.g., methanol), forming tetrabromophthalic acid, which subsequently decarboxylates under catalytic conditions to yield the monoester. Final esterification produces the diester [1].

Role of Alkali Metal Carbonates in Facilitating Decarboxylation

Alkali metal carbonates (e.g., K₂CO₃, KHCO₃, Li₂CO₃) serve as dual-function catalysts in TBP-DME synthesis. Potassium carbonate (K₂CO₃) exhibits optimal performance by:

  • Neutralizing HBr generated during esterification, preventing equipment corrosion and unwanted side reactions.
  • Lowering activation energy for decarboxylation via carboxylate intermediate formation, enabling complete conversion below 200°C [1].Experimental data confirms K₂CO₃ achieves >95% decarboxylation efficiency at 150–180°C, outperforming Li₂CO₃ (85%) due to superior nucleophilicity and Brønsted basicity [1].

Temperature-Dependent Selectivity in Partial vs. Complete Esterification

Temperature critically governs esterification selectivity:

  • Low temperatures (90–120°C): Favor monoester formation (tetrabromophthalic acid methyl ester), with selectivity exceeding 80% due to kinetic control.
  • Elevated temperatures (150–180°C): Drive diester formation (TBP-DME) via thermodynamic control, achieving yields >90% [1] [4].Table 1: Temperature Impact on Esterification Selectivity
Temperature RangeDominant ProductSelectivity (%)Catalyst
90–120°CMonoester80–85K₂CO₃
150–180°CDiester (TBP-DME)90–95K₂CO₃
160°C (solvent-free)Diester (TBP-DME)70Fe₂(SO₄)₃ [4]

Continuous vs. Batch Reactor Configurations for Scalable Production

Optimization of Reactor Temperature Gradients for Intermediate Stability

Batch reactors facilitate flexible multi-step synthesis but risk thermal degradation of intermediates (e.g., tetrabromophthalic acid) due to uneven heat distribution. Precise temperature zoning (120°C → 180°C) in continuous tubular reactors enhances intermediate stability by:

  • Shortening residence times for acid intermediates (<10 minutes).
  • Preventing localized overheating via segmented heating jackets [2].Continuous systems achieve consistent yields (92–94%) versus batch variability (85–92%) [2].

Mitigation of Undesired By-Products (e.g., Tetrabromophthalate Diester)

Key by-products include tetrabromophthalate diester impurities and ether derivatives (e.g., dimethoxyethane) from methanol dehydration. Mitigation strategies involve:

  • Stoichiometric alcohol control: Maintaining methanol:anhydride ratios at 4:1 suppresses diester formation.
  • Catalyst staging: Initial K₂CO₃ loading (1 mol%) for decarboxylation, followed by incremental addition (0.5 mol%) for esterification, reduces diester yield to <3% [1] [2].Table 2: By-Product Mitigation in Reactor Systems
Reactor TypeBy-ProductConcentration (Batch)Concentration (Continuous)Mitigation Strategy
BatchDiester impurity5–8%2–3%Staged catalyst addition
BatchEther derivatives3–5%<1%Methanol reflux control
ContinuousPolymerized speciesN/A0.5%Reduced residence time [1] [2]

Solvent-Free Esterification Strategies for Green Synthesis

Solvent-free methodologies enhance sustainability by eliminating volatile organic compounds (VOCs). Key approaches include:

  • Melt-phase esterification: Tetrabromophthalic acid and methanol react neat at 160°C using Fe₂(SO₄)₃ as a Lewis acid catalyst, yielding 70% TBP-DME [4].
  • Reactive extrusion: Solid-state mixing of anhydride, methanol vapor, and K₂CO₃ in twin-screw extruders achieves 95% conversion via intensified mass transfer [4].This strategy reduces E-factor (kg waste/kg product) by 40% compared to solvent-based routes [4].

Catalyst Recycling and Sustainability in Industrial Processes

Heterogeneous catalyst recovery is critical for economic and ecological viability:

  • Filtration recycling: K₂CO₃ is recovered via hot filtration (>100°C) and reused for 5 cycles with <5% activity loss [1] [6].
  • Acid-resistant fixed beds: Immobilized acidic resins (e.g., Amberlyst-15) in continuous reactors operate for >500 hours with methanol co-feed, maintaining 90% yield [6].Life-cycle analysis indicates 23% lower CO₂ emissions for catalytic routes versus stoichiometric methods [6].

Table 3: Catalyst Recycling Performance

Catalyst TypeRecycling MethodCycles TestedYield Retention (%)Applications
K₂CO₃Hot filtration595Batch/continuous decarboxylation
Fe₂(SO₄)₃Precipitation385Solvent-free esterification
Acidic resinsFixed bed10 (500h)90Continuous-flow reactors [1] [4] [6]

Properties

CAS Number

55481-60-2

Product Name

Tetrabromophthalic acid dimethyl ester

IUPAC Name

dimethyl 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate

Molecular Formula

C10H6Br4O4

Molecular Weight

509.77 g/mol

InChI

InChI=1S/C10H6Br4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3

InChI Key

GNBQLLNMXUOVRU-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC

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